消旋去甲西酞普兰氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Desmethyl Citalopram Hydrobromide is a metabolite of Citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) prescribed for the treatment of major depression, anxiety, and other mood disorders . This compound is known for its role in the pharmacokinetics of Citalopram, influencing its efficacy and metabolism .

科学研究应用

rac Desmethyl Citalopram Hydrobromide has a wide range of scientific research applications:

作用机制

Target of Action

Rac Desmethyl Citalopram Hydrobromide, also known as 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide, is a metabolite of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6) .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The compound’s action on the serotonin transporter leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects on various neural function pathways . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

The pharmacokinetics of Rac Desmethyl Citalopram Hydrobromide is complex and highly non-linear . The disposition of citalopram is best described by a 3-compartment model and its desmethyl metabolite by a 2-compartment model . Several models for the absorption rate were explored in combination with dose and/or time-dependent covariate effects . Dose-dependent oral bioavailability properties were also identified .

Result of Action

The molecular and cellular effects of Rac Desmethyl Citalopram Hydrobromide’s action are primarily related to its potentiation of serotonergic activity in the central nervous system (CNS) . This results in antidepressant effects, as increased serotonergic neurotransmission is associated with improved mood .

生化分析

Biochemical Properties

Desmethyl Citalopram Hydrobromide interacts with several enzymes and proteins. The primary enzyme involved in its formation is CYP2C19 . After an extended period of Citalopram administration, there is a slight reduction in the activity of CYP2D6, which can be attributed to the inhibitory properties of Desmethyl Citalopram Hydrobromide .

Cellular Effects

Desmethyl Citalopram Hydrobromide, like its parent compound Citalopram, is believed to influence cell function by modulating serotonergic activity in the central nervous system . This modulation is achieved through the inhibition of neuronal reuptake of serotonin (5-HT), thereby enhancing serotonergic neurotransmission .

Molecular Mechanism

The mechanism of action of Desmethyl Citalopram Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .

Temporal Effects in Laboratory Settings

It is known that Citalopram, the parent compound, exhibits a highly non-linear pharmacokinetics across all doses, indicating a complex absorption/metabolism process .

Dosage Effects in Animal Models

The effects of Desmethyl Citalopram Hydrobromide at different dosages in animal models have not been extensively studied. Studies on Citalopram have shown that a single administration of the drug can precipitate anxiety in animal models, while repeated administrations can elicit anxiolytic effects .

Metabolic Pathways

Desmethyl Citalopram Hydrobromide is involved in the metabolic pathway of Citalopram, which is primarily metabolized by the enzyme CYP2C19 . The metabolic pathway of Citalopram is demethylation into Desmethyl Citalopram Hydrobromide .

Transport and Distribution

It is known that Citalopram, the parent compound, is best described by a 3-compartment model .

Subcellular Localization

Given its role as a metabolite of Citalopram, it is likely to be found in similar subcellular locations as Citalopram, primarily in the central nervous system where it exerts its effects .

准备方法

Synthetic Routes and Reaction Conditions: rac Desmethyl Citalopram Hydrobromide can be synthesized through the demethylation of Citalopram. The process involves the use of reagents such as formaldehyde and formic acid to achieve the methylation of desmethyl impurity to obtain pure Citalopram . The reaction is typically conducted at temperatures ranging from 85°C to 95°C and completed within 30 minutes .

Industrial Production Methods: The industrial production of rac Desmethyl Citalopram Hydrobromide follows similar synthetic routes but on a larger scale. The process ensures the quantitative conversion of desmethyl citalopram into Citalopram, resulting in increased yield and purity .

化学反应分析

Types of Reactions: rac Desmethyl Citalopram Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like lithium aluminum hydride.

Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions

Major Products: The major products formed from these reactions include various derivatives of Desmethyl Citalopram, which can be further utilized in pharmaceutical applications .

相似化合物的比较

Citalopram Hydrobromide: The parent compound, primarily used as an antidepressant.

Escitalopram Oxalate: The S-enantiomer of Citalopram, known for its higher efficacy and tolerability.

Uniqueness: rac Desmethyl Citalopram Hydrobromide is unique due to its role as a primary metabolite of Citalopram, influencing its pharmacokinetics and contributing to its overall therapeutic effects . Unlike its parent compound, it provides insights into the metabolic pathways and potential side effects associated with Citalopram .

属性

IUPAC Name |

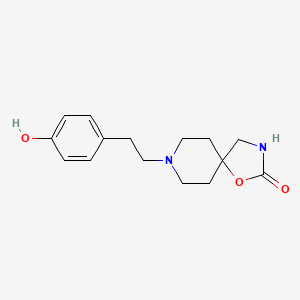

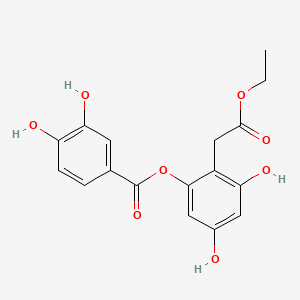

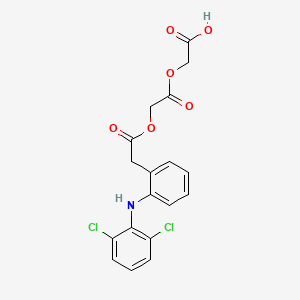

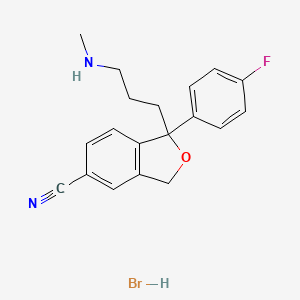

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCAYVHVPUEMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670076 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-72-3 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。